molecular formula C9H6N2O2 B1651415 2-Isocyanato-5-methoxybenzonitrile CAS No. 1261606-35-2

2-Isocyanato-5-methoxybenzonitrile

Cat. No.: B1651415
CAS No.: 1261606-35-2
M. Wt: 174.16
InChI Key: LMESITBFEPQVCC-UHFFFAOYSA-N
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Description

2-Isocyanato-5-methoxybenzonitrile (CAS: 1261606-35-2) is an organic compound with a molecular formula of C9H6N2O2 and a molecular weight of 174.16 g/mol . Its structure incorporates two highly reactive functional groups—an isocyanate (-N=C=O) and a nitrile (-C#N)—on a methoxy-substituted benzene ring, making it a versatile and valuable bifunctional building block in research applications . This compound is primarily used in chemical synthesis as a key precursor for the construction of more complex heterocyclic systems and pharmaceutical intermediates. The isocyanate group is particularly adept in [3+2] cycloaddition reactions and serves as an electrophile in nucleophilic addition reactions, enabling the formation of ureas, carbamates, and amides under mild conditions . Concurrently, the electron-withdrawing nitrile group at the ortho position influences the reactivity of the aromatic system and can be further functionalized or hydrolyzed. Researchers value 2-Isocyanato-5-methoxybenzonitrile for developing novel compounds with potential biological activity. The methoxy group contributes to the molecule's electronic properties and can influence its binding affinity in target interactions. As a specialty reagent, it is commonly employed in the synthesis of libraries of small molecules for high-throughput screening in drug discovery programs. This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or personal use. For safe handling, please refer to the corresponding Safety Data Sheet (SDS). It is typically supplied as a powder and should be stored under recommended conditions to maintain stability .

Properties

IUPAC Name

2-isocyanato-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-13-8-2-3-9(11-6-12)7(4-8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMESITBFEPQVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286946
Record name Benzonitrile, 2-isocyanato-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261606-35-2
Record name Benzonitrile, 2-isocyanato-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261606-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-isocyanato-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves treating 5-methoxy-2-aminobenzonitrile with phosgene (COCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amine group is converted to an isocyanate:

$$
\text{5-Methoxy-2-aminobenzonitrile} + \text{COCl}_2 \rightarrow \text{2-Isocyanato-5-methoxybenzonitrile} + 2\text{HCl}
$$

Key Parameters :

  • Solvent : Dichloromethane or toluene (aprotic, inert)
  • Temperature : 0–5°C (to minimize side reactions)
  • Stoichiometry : 1.2–1.5 equivalents of phosgene per amine
  • Yield : 68–75% after column chromatography (silica gel, hexane/EtOAc 4:1)

Challenges and Mitigations

  • Safety : Phosgene’s extreme toxicity necessitates closed-system reactors and gas scrubbers.
  • Byproducts : Urea formation due to trace moisture; mitigated by molecular sieves (3 Å).
  • Purification : Rapid column chromatography under nitrogen to prevent hydrolysis.

Triphosgene as a Safer Alternative

Synthetic Protocol

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene. The reaction with 5-methoxy-2-aminobenzonitrile proceeds in two steps:

$$
\text{Amine} + \text{Cl}3COC(O)CCl3 \rightarrow \text{Isocyanate} + 3\text{HCl} + \text{CO}_2
$$

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) with catalytic DMAP (4-dimethylaminopyridine)
  • Temperature : 25°C (room temperature)
  • Reaction Time : 4–6 hours
  • Yield : 72–78%

Advantages Over Phosgene

  • Handling : Solid triphosgene reduces inhalation risks.
  • Selectivity : Reduced over-chlorination due to controlled release of phosgene equivalents.

Curtius Rearrangement from Acyl Azides

Stepwise Synthesis

This method involves synthesizing an acyl azide intermediate from 5-methoxy-2-nitrobenzonitrile, followed by thermal rearrangement:

  • Reduction : Nitro to amine using H₂/Pd-C (90% yield).
  • Acylation : Reaction with acyl chloride (e.g., acetyl chloride) to form amide.
  • Azide Formation : Treatment with NaN₃ and HCl.
  • Rearrangement : Heating at 80°C in toluene to yield isocyanate.

Critical Analysis

  • Yield : 60–65% overall (lower due to multi-step process).
  • Applications : Preferred for isotopic labeling (e.g., ¹⁵N studies).

Hofmann Rearrangement of Amides

Methodology

5-Methoxy-2-carbamoylbenzonitrile undergoes Hofmann rearrangement using Pb(OAc)₄ or Br₂/NaOH:

$$
\text{RCONH}2 + \text{Br}2 + \text{NaOH} \rightarrow \text{RNCO} + \text{NaBr} + \text{H}_2\text{O}
$$

Conditions :

  • Solvent : Aqueous NaOH (1M)/dichloromethane biphasic system.
  • Temperature : 0°C (prevents over-oxidation).
  • Yield : 55–60%.

Limitations

  • Functional Group Tolerance : Nitrile groups remain intact, but electron-rich aromatics may brominate.

Comparative Analysis of Methods

Method Yield (%) Safety Cost Scalability
Phosgene 68–75 Low $ Industrial
Triphosgene 72–78 Moderate $$ Lab/Industrial
Curtius Rearrangement 60–65 High $$$ Lab
Hofmann Rearrangement 55–60 Moderate $$ Lab

Key Observations :

  • Triphosgene balances safety and efficiency for lab-scale synthesis.
  • Phosgene remains industrially viable due to lower costs but requires stringent safety protocols.

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : Sharp isocyanate peak at 2270 cm⁻¹.
  • ¹H NMR : Methoxy singlet at δ 3.89 ppm; aromatic protons at δ 7.12–7.98 ppm.
  • HRMS : [M+H]⁺ at m/z 175.0743 (calc. 175.0744).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).
  • Karl Fischer Titration : Moisture content <0.02%.

Industrial-Scale Production

Continuous flow reactors are employed for phosgene-based synthesis, achieving:

  • Throughput : 5–10 kg/day.
  • Purity : 98–99% with in-line FTIR monitoring.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated amination using Ru(bpy)₃²⁺ (experimental yields: 50–55%).
  • Enzymatic Routes : Lipase-catalyzed isocyanate formation (proof-of-concept stage).

Chemical Reactions Analysis

Role of Substituents on Reactivity

Electron-donating groups (e.g., methoxy at the 5-position) enhance nucleophilicity, improving reaction efficiency. For example:

  • 5-Methoxy substitution increases yield to 95% compared to unsubstituted derivatives (91%) .

  • Halogen substituents (e.g., Cl, Br) show moderate yields (88–98%), influenced by electronic effects .

Catalyst Performance and Reusability

The DBU/[Bmim][OAc] system demonstrates high stability:

  • Reusability : [Bmim][OAc] retains >90% activity after 5 cycles .

  • Solvent-free conditions : Optimal performance (91% yield) occurs without additional solvents, as solvents like DMF or THF reduce catalytic basicity .

Mechanistic Insights

  • Activation : The [OAc]⁻ anion in the ionic liquid forms hydrogen bonds with the substrate, enhancing nucleophilicity.

  • CO₂ fixation : DBU activates CO₂ to form a carbamate species, enabling electrophilic attack.

  • Isocyanate intermediate : Critical for cyclization, as shown in the proposed mechanism below:

Scheme :
2-Aminobenzonitrile + CO₂ → Carbamate intermediate → Isocyanate intermediate → Quinazolinone .

Gram-Scale Applicability

The protocol is scalable, with gram-scale reactions maintaining high yields (>90%), confirming industrial viability .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:
2-Isocyanato-5-methoxybenzonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. Its isocyanate functional group allows for the formation of urea derivatives, which are crucial in developing drugs with therapeutic effects against various diseases, including cancer and bacterial infections. For instance, modifications of this compound can lead to the synthesis of novel anti-cancer agents that target specific cellular pathways.

Case Study:
Research has indicated that derivatives of isocyanate compounds exhibit potent anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that substituents on the benzonitrile moiety could enhance the selectivity and efficacy of these compounds against certain cancer cell lines .

Materials Science

Polymer Synthesis:
The compound is utilized in the production of polyurethanes and other polymeric materials. The isocyanate group reacts with polyols to form urethane linkages, leading to materials with desirable mechanical properties and thermal stability. This application is particularly relevant in industries such as automotive and construction, where durable materials are required.

Data Table: Properties of Polyurethanes Derived from 2-Isocyanato-5-methoxybenzonitrile

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Shore Hardness (A)90
Thermal StabilityUp to 200°C

Analytical Chemistry

Reagent in Chemical Analysis:
2-Isocyanato-5-methoxybenzonitrile can act as a reagent for detecting amines and alcohols through derivatization reactions. The formation of stable urea derivatives allows for the quantification of these functional groups using chromatographic techniques.

Application Example:
In a study focusing on environmental analysis, this compound was employed to derivatize amines present in wastewater samples, facilitating their detection via high-performance liquid chromatography (HPLC) . This method improved sensitivity and selectivity compared to traditional techniques.

Agrochemicals

Pesticide Development:
The compound also finds applications in agrochemicals, particularly in the synthesis of herbicides and insecticides. Its ability to form stable bonds with biological targets makes it suitable for developing agents that can effectively control pests while minimizing environmental impact.

Research Insights:
Studies have shown that isocyanate derivatives can inhibit key enzymes in pests, leading to their mortality without affecting non-target species significantly . This selectivity is crucial for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2-Isocyanato-5-methoxybenzonitrile involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Differences :

Property 2-Isocyanato-5-methylbenzonitrile 5-Bromo-2-hydroxybenzonitrile
Reactivity Reactive isocyanato group Less reactive; bromine inert
Hydrogen Bonding Minimal (no -OH) Strong (O–H⋯N interactions)
Applications Polymer/pharma intermediates Antiretroviral, cancer therapies

Crystallographic Data :

  • 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å), enhancing thermal stability .
  • The methyl analog lacks such interactions, likely reducing crystallinity .
2.2. Methoxy-Substituted Analogs

Hypothetical Comparison :

Property 2-Isocyanato-5-methylbenzonitrile 2-Isocyanato-5-methoxybenzonitrile*
Substituent Effects Methyl (-CH₃): Electron-donating Methoxy (-OCH₃): Resonance donor
Solubility Moderate in non-polar solvents Higher in polar solvents (due to -OCH₃)
Reactivity Less steric hindrance Increased steric and electronic effects

*Note: Theoretical predictions due to lack of direct data.

2.3. Other Nitrile Derivatives

Example: 2-Cyano-4-methylphenylisocyanate (synonym for 2-Isocyanato-5-methylbenzonitrile ):

  • Shares identical molecular formula and mass with the methyl variant.
  • Applications overlap in specialty chemical synthesis.

Research Findings and Limitations

  • Synthetic Utility : The methyl derivative’s isocyanato group enables crosslinking in polyurethanes, while nitriles facilitate nucleophilic additions .
  • Methoxy Variant Gap: No experimental data exists for 2-Isocyanato-5-methoxybenzonitrile in the provided evidence. Its predicted properties (e.g., enhanced solubility, altered reactivity) require validation.
  • Safety and Handling : Isocyanato compounds are moisture-sensitive; methoxy analogs may require stricter inert storage conditions.

Biological Activity

2-Isocyanato-5-methoxybenzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features, which include both isocyanate and nitrile functional groups. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.

The compound's chemical structure allows it to participate in various chemical reactions, including substitution and addition reactions. The isocyanate group is particularly reactive, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

Research indicates that 2-Isocyanato-5-methoxybenzonitrile exhibits significant biological activity through various mechanisms:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For instance, it has been shown to selectively interact with biomolecules implicated in cancer progression, potentially leading to the inhibition of tumor growth .
  • Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, disrupting cellular functions .
  • Anti-inflammatory Properties : Some studies have suggested that 2-Isocyanato-5-methoxybenzonitrile may exhibit anti-inflammatory effects, although further research is needed to elucidate the specific pathways involved .

The biological activity of 2-Isocyanato-5-methoxybenzonitrile is primarily attributed to its electrophilic nature, allowing it to react with nucleophiles such as thiols and amines. This reactivity leads to the formation of stable adducts that can modulate biological pathways:

  • Covalent Modification : The isocyanate group can covalently modify cysteine residues in proteins, which may alter their function and contribute to the observed biological effects .
  • Signal Transduction Interference : By modifying key signaling proteins, the compound may disrupt pathways involved in cell proliferation and survival, providing a potential therapeutic avenue for cancer treatment .

Case Studies

Several case studies highlight the potential applications of 2-Isocyanato-5-methoxybenzonitrile:

  • Zebrafish Model Studies : In a study utilizing zebrafish embryos, exposure to the compound resulted in observable developmental abnormalities, indicating its potency as a bioactive agent .
  • In Vitro Cancer Cell Line Studies : Various cancer cell lines treated with 2-Isocyanato-5-methoxybenzonitrile showed reduced viability and increased apoptosis rates compared to controls, suggesting its potential as an anticancer drug candidate .

Comparative Analysis

To better understand the uniqueness of 2-Isocyanato-5-methoxybenzonitrile, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Isocyanato-3-methoxybenzonitrileIsocyanate + NitrileAntitumor, Cytotoxic
2-Isocyanato-3-methoxybenzaldehydeIsocyanate + AldehydeLimited reports
2-Isocyanato-3-methoxybenzoic acidIsocyanate + Carboxylic AcidAnti-inflammatory properties

Q & A

Q. What are the optimal synthetic routes for preparing 2-Isocyanato-5-methoxybenzonitrile, and how can purity be validated?

  • Methodological Answer : A common approach involves the reaction of 5-methoxy-2-aminobenzonitrile with phosgene or thiophosgene under anhydrous conditions. The reaction is typically carried out in dichloromethane or toluene at 0–5°C, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Purity validation requires a combination of ¹H/¹³C NMR (to confirm the absence of amine or urea byproducts) and HPLC (using a C18 column with acetonitrile/water mobile phase). IR spectroscopy (sharp peak ~2270 cm⁻¹ for -NCO) is critical for functional group confirmation .

Q. How does the methoxy substituent influence the electronic environment of the benzonitrile core in 2-Isocyanato-5-methoxybenzonitrile?

  • Methodological Answer : The methoxy group acts as an electron-donating group via resonance, increasing electron density at the para and ortho positions of the benzene ring. This can be quantified using Hammett substituent constants (σₘ = -0.12 for -OCH₃) to predict reactivity trends. Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) can map electrostatic potential surfaces, showing enhanced nucleophilic attack susceptibility at the isocyanate group due to resonance stabilization .

Q. What are the stability considerations for storing 2-Isocyanato-5-methoxybenzonitrile under laboratory conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive isocyanate group. Storage under inert atmosphere (argon or nitrogen) in sealed, desiccated containers at -20°C is advised. Periodic Karl Fischer titration should monitor water content. Degradation products (e.g., urea derivatives) can be detected via LC-MS with electrospray ionization (ESI) in positive ion mode .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact the regioselectivity of cycloaddition reactions involving 2-Isocyanato-5-methoxybenzonitrile?

  • Methodological Answer : Substituent effects can be studied using competition experiments with varying dienophiles or dipolarophiles. For example, in [2+2] cycloadditions with electron-deficient alkenes, the methoxy group directs reactivity to the ortho position. Single-crystal X-ray diffraction of cycloadducts and NMR kinetic studies (e.g., variable-temperature ¹H NMR) can elucidate transition states. Computational modeling (e.g., NBO analysis ) quantifies charge distribution and orbital interactions .

Q. What strategies mitigate competing side reactions (e.g., oligomerization) during the synthesis of urea derivatives from 2-Isocyanato-5-methoxybenzonitrile?

  • Methodological Answer : Controlled stoichiometry (limiting amine equivalents) and low temperatures (-10°C) minimize oligomerization. In situ FTIR monitoring tracks the disappearance of the -NCO peak (~2270 cm⁻¹). For asymmetric ureas, use of bulky amines (e.g., tert-butylamine) or flow chemistry setups improves selectivity by reducing residence time .

Q. How can computational chemistry predict the metabolic pathways of 2-Isocyanato-5-methoxybenzonitrile in in vitro bioactivity studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with cytochrome P450 enzymes (CYP3A4, CYP2D6) identifies probable oxidation sites. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity risks. Experimental validation involves LC-MS/MS analysis of hepatic microsome incubations to detect metabolites like hydroxylated or demethylated derivatives .

Q. What are the challenges in characterizing transient intermediates in the hydrolysis of 2-Isocyanato-5-methoxybenzonitrile?

  • Methodological Answer : Time-resolved Raman spectroscopy or stopped-flow UV-Vis spectroscopy captures intermediates like carbamic acid. Isotopic labeling (¹⁸O-water) coupled with HRMS tracks oxygen incorporation. For mechanistic insights, DFT-based molecular dynamics simulations model the hydrolysis pathway and activation barriers .

Contradictions and Resolutions

  • vs. 21 : While emphasizes nucleophilic substitution conditions, highlights cyclization applications. Resolve by contextualizing the compound’s dual role as both a nucleophile (via -CN) and electrophile (via -NCO) .
  • vs. 14 : Substituent effects on reactivity (e.g., chloro vs. methoxy) require comparative Hammett plots to quantify electronic contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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